DL-Methionine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

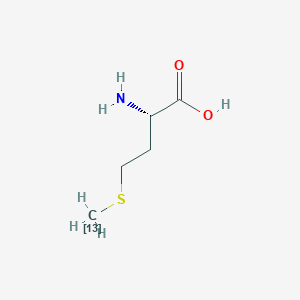

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(113C)methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-YWQIHCTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]SCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49705-26-2 | |

| Record name | L-Methionine-methyl-13c | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049705262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-METHIONINE-METHYL-13C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55YCX1IL8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of Cellular Dynamics: A Technical Guide to Stable Isotope Labeling with DL-Methionine-¹³C

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and drug discovery, understanding the dynamic processes that govern life at the molecular level is paramount. Stable isotope labeling has emerged as a powerful tool to unravel these complexities, and among the various labeled compounds, DL-Methionine-¹³C holds a place of prominence. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of DL-Methionine-¹³C in metabolic research, proteomics, and drug development.

The Central Role of Methionine in Cellular Metabolism

Methionine, an essential sulfur-containing amino acid, is a linchpin in a multitude of critical cellular processes. Its metabolism is intricately linked to three major pathways: the methionine cycle, the transsulfuration pathway, and the polyamine synthesis pathway.[1] The methionine cycle is central to cellular methylation reactions, where methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated to regenerate methionine, completing the cycle, or be channeled into the transsulfuration pathway.

The transsulfuration pathway irreversibly converts homocysteine to cysteine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[1] This pathway plays a crucial role in maintaining cellular redox balance and mitigating oxidative stress. Finally, decarboxylated SAM is a key component in the biosynthesis of polyamines, which are essential for cell growth, proliferation, and differentiation.

Given its central role, tracing the fate of methionine provides a window into the real-time activity of these fundamental cellular processes. By replacing the naturally occurring ¹²C atom in methionine with the stable, non-radioactive isotope ¹³C, researchers can effectively "label" and track the molecule and its metabolic derivatives through various biochemical pathways.

Principles of Stable Isotope Labeling with DL-Methionine-¹³C

Stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique that employs stable isotope-labeled amino acids to quantify differences in protein abundance between different cell populations.[2] In a typical SILAC experiment, one population of cells is grown in a "light" medium containing the natural amino acid (e.g., ¹²C-methionine), while another population is grown in a "heavy" medium containing the stable isotope-labeled amino acid (e.g., ¹³C-methionine).[2] After a number of cell divisions, the labeled amino acid is fully incorporated into the cellular proteome.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted and digested into peptides. These peptides are then analyzed by mass spectrometry (MS). Because the "heavy" and "light" peptides are chemically identical but differ in mass, they appear as distinct peaks in the mass spectrum. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two cell populations.

Beyond quantitative proteomics, ¹³C-methionine is a crucial tracer in metabolic flux analysis (MFA). By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. This provides a dynamic picture of cellular metabolism that is not attainable through static measurements of metabolite concentrations.

Quantitative Data Presentation

The power of stable isotope labeling lies in its ability to generate precise quantitative data. The following tables summarize representative data from metabolic flux analysis and quantitative proteomics experiments using ¹³C-methionine.

Table 1: Metabolic Fluxes in Methionine Metabolism of Human Fibrosarcoma Cells (HT1080)

This table presents the metabolic fluxes for key reactions in the methionine cycle and related pathways in a human fibrosarcoma cell line (HT1080). The data, adapted from a study by Ducker et al. (2016), highlights the quantitative insights that can be gained into cellular metabolism using ¹³C-methionine labeling.[3]

| Flux | Reaction | Flux Value (nmol/μL-cells/h) |

| Methionine Uptake | Extracellular Met -> Intracellular Met | 0.8 ± 0.1 |

| Transmethylation | SAM -> SAH | 0.12 ± 0.02 |

| Propylamine Transfer | Decarboxylated SAM -> MTA | 0.11 ± 0.015 |

| Homocysteine Secretion | Intracellular Hcy -> Extracellular Hcy | ~0.1 |

| Methionine Synthase | Hcy -> Met | 0.03 ± 0.02 |

Data is presented as mean ± standard deviation.

Table 2: Representative Protein Quantification using SILAC with ¹³C-Methionine

This table showcases a selection of proteins with altered abundance in response to a hypothetical treatment, as would be determined in a SILAC experiment using ¹³C-methionine. The ratios represent the abundance of each protein in the "heavy" (treated) sample relative to the "light" (control) sample.

| Protein | Gene | H/L Ratio | p-value | Regulation |

| Casein kinase II subunit alpha | CSNK2A1 | 2.54 | < 0.01 | Upregulated |

| 40S ribosomal protein S3 | RPS3 | 0.48 | < 0.01 | Downregulated |

| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.05 | > 0.05 | Unchanged |

| Pyruvate kinase PKM | PKM | 1.89 | < 0.05 | Upregulated |

| Lactate dehydrogenase A | LDHA | 0.62 | < 0.05 | Downregulated |

H/L Ratio: Heavy/Light ratio. A ratio > 1 indicates upregulation in the treated sample, while a ratio < 1 indicates downregulation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving stable isotope labeling with DL-Methionine-¹³C.

Cell Culture and Labeling for SILAC

This protocol outlines the steps for labeling mammalian cells with ¹³C-methionine for quantitative proteomics.

Materials:

-

Mammalian cell line of interest

-

SILAC-grade DMEM or RPMI-1640 medium lacking L-methionine

-

Dialyzed fetal bovine serum (dFBS)

-

L-Methionine-¹²C (light)

-

DL-Methionine-¹³C (heavy)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Media Preparation:

-

Prepare "light" medium by supplementing the methionine-deficient base medium with "light" L-Methionine-¹²C to the desired final concentration (typically the same as in standard medium). Add dFBS and penicillin-streptomycin.

-

Prepare "heavy" medium by supplementing the methionine-deficient base medium with "heavy" DL-Methionine-¹³C to the same final concentration as the light medium. Add dFBS and penicillin-streptomycin.

-

-

Cell Adaptation:

-

Culture the cells in the "heavy" medium for at least five to six cell doublings to ensure complete incorporation (>95%) of the ¹³C-methionine into the proteome.[2]

-

Culture a parallel set of cells in the "light" medium.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment).

-

Treat the "light" labeled cells with the control condition.

-

-

Cell Harvesting:

-

After the desired treatment period, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell number or protein concentration.

-

The combined cell pellet can be stored at -80°C until further processing.

-

Sample Preparation for Mass Spectrometry

This protocol describes the steps for protein extraction, digestion, and preparation of peptides for LC-MS/MS analysis.

Materials:

-

Combined "light" and "heavy" cell pellet

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer

-

Formic acid

-

C18 desalting spin columns

Procedure:

-

Protein Extraction:

-

Resuspend the combined cell pellet in ice-cold lysis buffer.

-

Lyse the cells by sonication or repeated freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Reduction and Alkylation:

-

Add DTT to the protein lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate the reduced cysteines.

-

-

In-solution Protein Digestion:

-

Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 to 1:100 (w/w) ratio of trypsin to protein.

-

Incubate overnight at 37°C.

-

-

Peptide Desalting:

-

Acidify the peptide solution with formic acid.

-

Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

-

Elute the desalted peptides and dry them in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

-

Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows discussed in this guide.

Conclusion

Stable isotope labeling with DL-Methionine-¹³C is a versatile and powerful technique that provides invaluable insights into the dynamic nature of cellular processes. From quantifying proteome-wide changes in response to stimuli to delineating the flux through critical metabolic pathways, the applications of ¹³C-methionine are vast and continue to expand. This guide has provided a foundational understanding of the principles, methodologies, and data interpretation associated with this technique. By leveraging the information presented here, researchers, scientists, and drug development professionals can effectively design and execute experiments that will further our understanding of cellular function in health and disease, ultimately paving the way for novel therapeutic interventions.

References

Fueling Discovery: A Technical Guide to DL-Methionine-¹³C in In Vivo Protein Synthesis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of DL-Methionine-¹³C as a stable isotope tracer for the quantitative analysis of in vivo protein synthesis. Stable isotope tracers have become an indispensable tool in metabolic research, offering a safe and effective means to dynamically measure the synthesis and breakdown of proteins in living organisms. Among these, ¹³C-labeled methionine holds a significant place due to methionine's essential role as a precursor in protein synthesis. This document details the underlying metabolic pathways, experimental methodologies, and data interpretation, providing a technical resource for designing and conducting in vivo protein synthesis studies.

The Central Role of Methionine in Protein Metabolism

Methionine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet.[1] Its significance extends beyond being a fundamental building block for proteins. Methionine is a key player in the methionine cycle, a critical metabolic pathway that influences a wide range of cellular processes, including the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and histone methylation.[2][3]

The initiation of protein synthesis itself is dependent on methionine, which is carried by the initiator tRNA (tRNAi^Met) to the start codon of messenger RNA (mRNA) on the ribosome.[2] This integral role makes labeled methionine an ideal tracer to monitor the rate of protein synthesis. By introducing DL-Methionine-¹³C into a biological system, researchers can track the incorporation of the "heavy" ¹³C isotope into newly synthesized proteins over time.

Experimental Design and Methodologies

The use of stable isotope tracers like DL-Methionine-¹³C allows for the dynamic measurement of metabolic processes, providing more insightful information than static measurements of metabolite concentrations.[4] The general principle involves administering the labeled tracer and subsequently measuring its incorporation into proteins using mass spectrometry.[5]

Tracer Administration

Two primary methods are employed for administering stable isotope tracers in vivo:

-

Continuous Intravenous Infusion: This method aims to achieve a steady-state enrichment of the tracer in the plasma, which simplifies the modeling of protein kinetics.[6] L-[1-¹³C]leucine, for example, is often administered as a 4- to 6-hour intravenous infusion to assess whole-body protein kinetics.[6] A similar approach can be adapted for DL-Methionine-¹³C.

-

Bolus Injection: A single dose of the tracer is administered, and the decay of the tracer enrichment in the plasma and its incorporation into tissue proteins are monitored over time.

The choice between these methods depends on the specific research question and the biological system being studied.

Sample Collection and Preparation

Following tracer administration, biological samples are collected at various time points. These can include:

-

Blood samples: To determine the plasma enrichment of the tracer over time.

-

Tissue biopsies: To measure the incorporation of the tracer into tissue-specific proteins.

Proteins are then extracted from the collected tissues, hydrolyzed into their constituent amino acids, and derivatized for analysis.

Analytical Technique: Mass Spectrometry

Mass spectrometry (MS) is the cornerstone for analyzing stable isotope tracer studies.[5][6] It allows for the precise measurement of the ratio of the labeled (heavy) to unlabeled (light) amino acids.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of derivatized amino acids to determine isotopic enrichment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful technique for proteomic analysis, enabling the identification and quantification of tracer incorporation into specific proteins.[7][8]

Quantifying Protein Synthesis

The data obtained from mass spectrometry is used to calculate the Fractional Synthesis Rate (FSR), which represents the percentage of the protein pool that is newly synthesized per unit of time. The fundamental calculation for FSR is:

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

Where:

-

E_protein is the enrichment of the ¹³C-methionine in the protein-bound pool.

-

E_precursor is the enrichment of the ¹³C-methionine in the precursor pool (typically plasma or intracellular free amino acids).

-

t is the duration of the tracer incorporation period in hours.

A Novel Approach: Simultaneous Measurement of Protein Synthesis and Breakdown

Recent advancements have demonstrated the potential of using a dually labeled methionine tracer, methyl[D₃]-¹³C-methionine, to simultaneously measure muscle protein synthesis (MPS) and muscle protein breakdown (MPB) in vitro.[9][10][11]

-

Protein Synthesis: Measured by the incorporation of [¹³C]-methionine into protein.[9][10]

-

Protein Breakdown: Assessed by tracking the appearance of methyl[D₃]-histidine, which is formed when the deuterated methyl group from S-adenosylmethionine (derived from the tracer) is transferred to histidine residues in proteins like actin and myosin.[9][10]

This innovative method provides a more comprehensive picture of protein turnover from a single tracer.

Quantitative Data Summary

The following tables summarize key quantitative data related to methionine metabolism and protein synthesis studies.

| Parameter | Value | Organism/System | Reference |

| Plasma Methionine Concentration | 20.08 ± 0.86 nmol/mL | Healthy Adult Humans | [12] |

| Muscle Protein Synthesis Rate (PET) | 0.50 ± 0.040 nmol methionine/min/g | Healthy Adult Humans | [12] |

| Fractional Synthesis Rate (Mixed Muscle Proteins) | 0.125 ± 0.01 %/hour | Healthy Adult Humans | [12] |

| In Vitro Study: C2C12 Myotubes | Control | IGF-1 | Insulin | Dexamethasone | Reference |

| Fractional Synthesis Rate (%/hr) | ~2.5 | Increased | Increased | Reduced | [10] |

| Fractional Breakdown Rate (%/hr) | ~2.3 | Reduced | Reduced | Accelerated | [10][11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate the methionine metabolic pathway and a typical experimental workflow for an in vivo protein synthesis study.

Figure 1: Methionine Metabolic Pathways.

Figure 2: In Vivo Protein Synthesis Study Workflow.

Conclusion

DL-Methionine-¹³C is a powerful and versatile tracer for investigating in vivo protein synthesis. Its central role in protein metabolism makes it an ideal candidate for tracking the dynamics of protein turnover. The methodologies outlined in this guide, from tracer administration to mass spectrometry analysis, provide a framework for researchers to design and execute robust studies. The continued development of novel tracer techniques, such as those for the simultaneous measurement of synthesis and breakdown, will further enhance our understanding of protein metabolism in health and disease, aiding in the development of new therapeutic strategies.

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 3. The importance of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers [e-acnm.org]

- 6. Use of stable isotopes to assess protein and amino acid metabolism in children and adolescents: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. m.youtube.com [m.youtube.com]

- 9. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Muscle protein synthesis by positron-emission tomography with l-[methyl-11C]methionine in adult humans - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Core: A Technical Guide to DL-Methionine-¹³C in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental properties and experimental applications of DL-Methionine-¹³C. This isotopically labeled amino acid is a powerful tool in a multitude of research areas, from elucidating metabolic pathways to understanding protein dynamics and advancing drug discovery. This document provides a detailed overview of its core characteristics, experimental methodologies, and its role in crucial signaling pathways.

Core Properties of DL-Methionine-¹³C

DL-Methionine-¹³C is a stable, non-radioactive isotopologue of the essential amino acid methionine, where one or more carbon atoms have been replaced with the ¹³C isotope. This substitution provides a distinct mass shift that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, making it an invaluable tracer in biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative properties of DL-Methionine-¹³C, with specific values varying depending on the position and number of ¹³C labels.

| Property | Value | Citations |

| Molecular Formula | C₄¹³CH₁₁NO₂S (for single ¹³C label) | [1][2] |

| Molecular Weight | ~150.21 g/mol (for single ¹³C label) | [3][4] |

| CAS Number (unlabeled) | 59-51-8 | [5][6] |

| CAS Number (1-¹³C labeled) | 81202-04-2 | [3] |

| CAS Number (methyl-¹³C labeled) | 49705-26-2 | [7][8] |

| Melting Point | ~281-284 °C (decomposes) | [9][10][11][12] |

| Solubility in Water | Sparingly soluble | [12][13][14] |

| Isotopic Enrichment | Typically ≥98-99 atom % ¹³C | [15][16] |

| Chemical Purity | Typically ≥98-99% | [2][3][17] |

Key Experimental Applications and Methodologies

DL-Methionine-¹³C is a versatile tool employed in a range of sophisticated experimental techniques to probe biological systems. Below are detailed methodologies for some of the most prominent applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful method for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids into proteins. DL-Methionine-¹³C, often in combination with labeled lysine and arginine, is used to differentiate between protein populations from different experimental conditions.

Experimental Workflow for SILAC

Caption: Workflow of a typical SILAC experiment.

Detailed Methodology:

-

Cell Culture and Labeling: Two populations of cells are cultured in parallel. The control ("light") population is grown in standard medium, while the experimental ("heavy") population is grown in medium where natural methionine is replaced with DL-Methionine-¹³C.[18] To ensure near-complete incorporation of the labeled amino acid, cells should be cultured for at least five to six doublings.[18][19]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle).

-

Cell Lysis and Protein Mixing: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein from the "light" and "heavy" lysates are then combined.[18]

-

Protein Digestion: The combined protein mixture is digested into peptides, typically using an enzyme like trypsin.[18]

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the presence of ¹³C in the "heavy" sample.[19][20]

-

Data Analysis: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing a ¹³C-labeled substrate like DL-Methionine-¹³C and measuring the distribution of the ¹³C label in downstream metabolites, researchers can map the flow of carbon through metabolic pathways.[21][22][23]

Experimental Workflow for ¹³C-MFA

Caption: General workflow of a ¹³C-MFA experiment.

Detailed Methodology:

-

Isotopic Labeling Experiment: Cells are cultured in a defined medium containing DL-Methionine-¹³C as the tracer until a metabolic and isotopic steady state is reached.[21]

-

Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the in vivo metabolic state, metabolism is rapidly quenched, often using cold solvents. Intracellular metabolites are then extracted.[21]

-

Analytical Measurement: The isotopic labeling patterns of the extracted metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24][25]

-

Computational Flux Estimation: The measured mass isotopomer distributions are used as input for computational models that estimate the intracellular metabolic fluxes.[21] This involves fitting the experimental data to a metabolic network model.

-

Statistical Analysis: A goodness-of-fit analysis is performed to validate the flux map and determine the confidence intervals of the estimated fluxes.[21]

NMR Spectroscopy for Protein Structure and Dynamics

Incorporating ¹³C-labeled amino acids, such as DL-Methionine-¹³C, into proteins allows for the study of their structure, dynamics, and interactions using NMR spectroscopy. The ¹³C nucleus is NMR-active, and its presence at specific sites provides valuable information.

Experimental Workflow for Protein NMR

Caption: Workflow for NMR studies of ¹³C-labeled proteins.

Detailed Methodology:

-

Protein Expression and Labeling: The protein of interest is overexpressed in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with DL-Methionine-¹³C. This ensures that the ¹³C label is incorporated specifically at methionine residues.

-

Protein Purification: The labeled protein is purified to homogeneity using standard chromatographic techniques.

-

NMR Sample Preparation: The purified, labeled protein is concentrated and exchanged into a suitable NMR buffer.

-

NMR Data Acquisition: A variety of NMR experiments can be performed. For example, a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to obtain a fingerprint of all the methionine methyl groups in the protein.

-

Data Analysis: The NMR spectra are processed and analyzed to obtain information on protein structure, dynamics, and interactions with other molecules.

Signaling Pathways Involving Methionine

DL-Methionine-¹³C is instrumental in tracing the flow of methionine through key metabolic and signaling pathways.

One-Carbon Metabolism: The Methionine Cycle

The methionine cycle is a central hub of one-carbon metabolism, crucial for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA and histone methylation.

Caption: The Methionine Cycle.

This cycle begins with the activation of methionine to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various methylation reactions, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine, which can then be remethylated back to methionine, completing the cycle. This remethylation step often utilizes a methyl group from 5-methyltetrahydrofolate (5-Methyl-THF), linking the methionine cycle to folate metabolism.

The Transsulfuration Pathway

Homocysteine, a key intermediate in the methionine cycle, can also be directed into the transsulfuration pathway to be irreversibly converted into cysteine. This pathway is vital for the synthesis of glutathione, a major cellular antioxidant.

Caption: The Transsulfuration Pathway.

In this pathway, homocysteine condenses with serine to form cystathionine, a reaction catalyzed by cystathionine β-synthase (CBS). Cystathionine is then cleaved by cystathionine γ-lyase (CGL) to produce cysteine.

Methionine and mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Recent studies have shown that methionine availability can influence mTORC1 signaling. S-adenosylmethionine (SAM), derived from methionine, acts as a critical signaling molecule in this pathway.

Caption: Methionine sensing and mTORC1 activation.

When methionine levels are high, the resulting high levels of SAM lead to the dissociation of the SAM sensor, SAMTOR, from the GATOR1 complex. This relieves the inhibition of mTORC1 by GATOR1, leading to the activation of mTORC1 and the promotion of cell growth and proliferation.

Conclusion

DL-Methionine-¹³C is an indispensable tool for researchers and scientists across various disciplines. Its fundamental properties allow for precise and sensitive tracking of methionine metabolism and its incorporation into proteins. The experimental methodologies outlined in this guide, including SILAC, ¹³C-MFA, and NMR spectroscopy, provide powerful avenues to investigate complex biological processes. Furthermore, the ability to trace the journey of methionine through critical signaling pathways, such as one-carbon metabolism and mTOR signaling, offers profound insights into cellular regulation, disease pathogenesis, and potential therapeutic interventions. This guide provides a solid foundation for the effective application of DL-Methionine-¹³C in cutting-edge scientific research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DL-METHIONINE (1-13C), Creative Peptides L-Iso-0424 - Creative Peptides [creative-peptides.com]

- 3. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]

- 4. L-(1-~13~C)Methionine | C5H11NO2S | CID 15556490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DL-Methionine [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. 49705-26-2 CAS MSDS (L-METHIONINE-METHYL-13C) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L-Methionine-13C | CAS#:49705-26-2 | Chemsrc [chemsrc.com]

- 10. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Methionine derivatives [m.chemicalbook.com]

- 12. DL-Methionine | 59-51-8 [chemicalbook.com]

- 13. cdn.who.int [cdn.who.int]

- 14. Methionine or DL-2-amino-4-methylithio butanoic acid Manufacturers [mubychem.com]

- 15. otsuka.co.jp [otsuka.co.jp]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. nbinno.com [nbinno.com]

- 18. chempep.com [chempep.com]

- 19. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 23. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 24. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Cellular Dynamics: A Technical Guide to the Applications of 13C-Labeled Methionine in Proteomics

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic nature of proteins is paramount to deciphering cellular function, disease mechanisms, and therapeutic responses. Stable isotope labeling has emerged as a powerful tool for quantitative proteomics, and among the various labeling strategies, the use of 13C-labeled methionine offers a versatile and insightful approach. This essential amino acid plays a crucial role not only in protein synthesis but also as the precursor for S-adenosylmethionine (SAM), the universal methyl group donor. This dual role makes 13C-labeled methionine an invaluable probe for investigating a wide array of cellular processes, from protein turnover and methylation dynamics to signaling pathway perturbations and the impact of oxidative stress.

This technical guide provides an in-depth exploration of the core applications of 13C-labeled methionine in proteomics. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, detailed experimental protocols, and quantitative insights necessary to leverage this powerful technique in their own research endeavors. We will delve into the principles and methodologies of key techniques, present quantitative data in a clear and comparative format, and provide visual representations of experimental workflows and signaling pathways to facilitate a comprehensive understanding.

Core Applications and Methodologies

The versatility of 13C-labeled methionine stems from its metabolic integration into two fundamental cellular processes: protein synthesis and methylation. This allows for the precise tracking and quantification of protein dynamics and modifications.

Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely adopted metabolic labeling strategy for accurate quantitative proteomics.[1] By growing cells in media containing either the natural "light" (12C) or a "heavy" (13C) isotope-labeled essential amino acid, such as methionine, two distinct, mass-encoded proteomes are generated.[1] This allows for the direct comparison of protein abundance between different experimental conditions.

-

Cell Culture and Labeling:

-

Culture cells in DMEM specifically lacking methionine.[2]

-

For the "heavy" condition, supplement the medium with 13C-labeled L-methionine. For the "light" condition, use natural L-methionine.

-

Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five divisions.[2]

-

-

Experimental Treatment:

-

Once labeling is complete, subject the "heavy" and/or "light" cell populations to the desired experimental conditions (e.g., drug treatment, growth factor stimulation).

-

-

Cell Lysis and Protein Extraction:

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Mixing:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" samples.

-

-

Protein Digestion:

-

Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

-

Digest the protein mixture into peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using high-resolution LC-MS/MS. The mass difference between the "light" and "heavy" peptide pairs allows for their relative quantification.

-

Investigating Protein Methylation Dynamics with "Heavy Methyl-SILAC"

Leveraging the role of methionine as the precursor to the methyl donor SAM, "heavy methyl-SILAC" is a powerful technique to study protein methylation dynamics.[3][4] By using methionine labeled with 13C and deuterium on the methyl group ([13CD3]-methionine), a "heavy" methyl group is incorporated into newly methylated proteins.[4][5] This allows for the distinction between pre-existing and newly synthesized methylation marks.[5]

-

Cell Culture and Labeling:

-

Culture cells in methionine-deficient medium supplemented with L-methionine-methyl-13C, D3.[5]

-

Harvest cells at various time points to track the incorporation of the heavy methyl group.

-

-

Protein Extraction and Digestion:

-

Isolate the protein fraction of interest (e.g., histones, whole-cell lysate).

-

Perform in-solution or in-gel digestion with an appropriate protease.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptides by high-resolution mass spectrometry.

-

The mass shift of +4 Da for each incorporated heavy methyl group allows for the identification and quantification of mono-, di-, and trimethylated peptides.[6]

-

Measuring Protein Turnover Rates

Understanding the rates at which proteins are synthesized and degraded is crucial for comprehending cellular homeostasis and its dysregulation in disease.[3] Dynamic SILAC experiments, where cells are switched from a "light" to a "heavy" medium (or vice versa), allow for the measurement of protein turnover on a proteome-wide scale.[7] The rate of incorporation of the heavy isotope into peptides is a direct measure of the protein's synthesis rate.

-

Cell Culture and Medium Switch:

-

Grow cells to a steady state in "light" medium.

-

At time zero, switch the cells to a "heavy" medium containing 13C-labeled methionine.

-

Collect cell samples at multiple time points after the switch.

-

-

Sample Preparation and Analysis:

-

Lyse the cells, extract proteins, and digest them into peptides.

-

Analyze the peptide mixtures by LC-MS/MS.

-

-

Data Analysis:

-

For each peptide, determine the ratio of the heavy to the light form at each time point.

-

Fit the data to an exponential rise to calculate the protein synthesis rate constant (k_syn) and, subsequently, the protein half-life (t_1/2 = ln(2)/k_syn).

-

The following table summarizes the half-lives of EGFR in different NSCLC cell lines with varying mutations, as determined by SILAC-based protein turnover experiments.[8]

| Cell Line | EGFR Mutation | EGFR Half-life (hours) |

| A431 | Wild-type | 28 |

| H3255 | L858R | 10 |

| PC-9 | del E746-A750 | 7.2 - 7.5 |

| H1975 | L858R, T790M | 9.2 |

Data compiled from a study on the effects of activating mutations on EGFR cellular protein turnover.[8]

Quantifying Methionine Oxidation

Methionine is susceptible to oxidation, a post-translational modification that can alter protein structure and function and is implicated in aging and disease.[9][10] Quantifying the extent of methionine oxidation in vivo has been challenging due to artifactual oxidation during sample preparation.[11] Isotopic labeling strategies have been developed to overcome this limitation. One such method involves using 18O-labeled hydrogen peroxide (H218O2) to label unoxidized methionines, allowing for their differentiation from in vivo oxidized methionines.[11]

-

Cell Lysis and Labeling:

-

Lyse cells in a buffer containing H218O2. This will oxidize all previously unoxidized methionine residues, incorporating an 18O atom. In vivo oxidized methionines will retain the natural 16O.

-

-

Protein Digestion and MS Analysis:

-

Digest the proteins and analyze the peptides by LC-MS/MS.

-

The 2 Da mass difference between peptides containing 16O- and 18O-methionine sulfoxide allows for their relative quantification.[11]

-

Application in Signaling Pathway Analysis: The EGFR Signaling Network

Quantitative proteomics using 13C-labeled methionine is particularly powerful for elucidating the dynamics of signaling pathways in response to stimuli or therapeutic interventions. A prime example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.

A SILAC-based study investigated the changes in the proteome of A431 epidermoid carcinoma cells, which overexpress EGFR, in response to treatment with the EGFR tyrosine kinase inhibitor (TKI) gefitinib. This approach identified a significant number of proteins whose abundance was altered upon EGFR inhibition, providing insights into the downstream effects of this targeted therapy.

The following table highlights a selection of proteins that showed a statistically significant change in abundance in A431 cells following a 16-hour treatment with 100 nM gefitinib.

| Protein | Gene | Function | Fold Change (Gefitinib/Control) |

| Programmed cell death protein 4 | PDCD4 | Tumor suppressor | 2.1 |

| S100 calcium-binding protein A9 | S100A9 | Inflammation, cell proliferation | 0.4 |

| Serpin family E member 1 | SERPINE1 | Fibrinolysis, cell migration | 0.3 |

| Cadherin-17 | CDH17 | Cell adhesion | 0.5 |

| Trop-2 | TACSTD2 | Signal transduction | 0.6 |

| EpCAM | EPCAM | Cell adhesion, signaling | 0.7 |

Data extracted from a quantitative proteomic profiling study of EGFR kinase inhibition.

The following diagram illustrates a simplified EGFR signaling pathway and highlights some of the proteins identified to have altered abundance upon gefitinib treatment.

Conclusion

The use of 13C-labeled methionine in proteomics provides a robust and multifaceted approach to quantitatively explore the dynamic nature of the proteome. From elucidating protein abundance changes in signaling pathways with SILAC to tracking the kinetics of protein synthesis and degradation and dissecting the complexities of post-translational modifications like methylation and oxidation, this stable isotope labeling strategy offers invaluable insights for basic research and drug development. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers aiming to implement these powerful techniques to unravel the intricate molecular mechanisms governing cellular life. As mass spectrometry technologies continue to advance in sensitivity and resolution, the applications of 13C-labeled methionine are poised to further expand, promising even deeper insights into the dynamic world of proteins.

References

- 1. nautilus.bio [nautilus.bio]

- 2. Identifying and quantifying in vivo methylation sites by heavy methyl SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proteome.gs.washington.edu [proteome.gs.washington.edu]

- 4. Heavy methyl-SILAC labeling coupled with liquid chromatography and high-resolution mass spectrometry to study the dynamics of site -specific histone methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteomics of HGF/EGF signalling | Proteomics, Mass spectrometry | Centre for Proteome Research [liverpool.ac.uk]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Effects of Activating Mutations on EGFR Cellular Protein Turnover and Amino Acid Recycling Determined Using SILAC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomics methods to study methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Methionine-13C: Structure, Enrichment, and Applications

This technical guide provides a comprehensive overview of DL-Methionine-13C, a stable isotope-labeled amino acid crucial for a range of applications in scientific research and drug development. This document details its chemical structure, commercially available isotopic enrichment levels, and in-depth experimental protocols for its use in metabolic studies and protein analysis.

Chemical Structure and Properties of this compound

DL-Methionine is an essential, sulfur-containing amino acid. Its 13C-labeled form, this compound, is a powerful tool for tracing metabolic pathways and elucidating molecular structures and dynamics. The 13C isotope can be incorporated at various positions within the methionine molecule, or uniformly, to suit different experimental needs.

The general structure of DL-Methionine consists of a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a thioether. The carbon atoms are numbered starting from the carboxyl carbon.

Caption: Chemical structure of DL-Methionine with numbered carbon atoms indicating potential sites for 13C isotopic labeling.

Key Properties:

-

Molecular Weight: Approximately 149.21 g/mol (unlabeled)[1][4]

-

CAS Number: 59-51-8 (for unlabeled DL-Methionine)[1][2][3][5]

Isotopic Enrichment Levels

This compound is commercially available in various forms, with the 13C label at specific carbon positions or uniformly distributed throughout the molecule. The isotopic enrichment level, typically expressed as atom percent 13C, is a critical parameter for experimental design. High enrichment levels are essential for achieving a strong signal in sensitive analytical techniques.

| Labeled Position | Isotopic Enrichment (Atom % 13C) |

| DL-Methionine (1-13C) | 99%[6][7] |

| L-Methionine (1-13C) | 99%[8] |

| DL-Methionine (methyl-13C) | 99%[6] |

| L-Methionine (methyl-13C) | 99%[9] |

| DL-Methionine (1,2,3,4-13C4) | 99%[6] |

| DL-Methionine (UL-13C5) | 99%[6] |

| DL-Methionine (UL-13C5, 97-99%; D8, 97-99%; 15N, 97-99%) | 97-99%[7] |

Experimental Protocols

This compound is extensively used in metabolic research, particularly in metabolic flux analysis (MFA) and for studying protein structure and dynamics using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Protein Labeling for NMR Spectroscopy

Selective labeling of methionine residues with 13C provides a sensitive probe for studying protein structure, dynamics, and interactions.[10][11]

Objective: To incorporate 13C-labeled methionine into a target protein for NMR analysis.

Methodology:

-

Expression System: Utilize an E. coli expression system that is auxotrophic for methionine or a system where protein expression can be tightly controlled.

-

Culture Medium: Grow the bacterial culture in a minimal medium containing all necessary nutrients except for methionine. For perdeuterated samples, which reduce NMR signal overlap and relaxation rates, use a D₂O-based medium.

-

Induction and Labeling: Induce protein expression and supplement the culture with the desired 13C-labeled methionine. For specific labeling of the methyl group, [methyl-¹³C]methionine is used.[12]

-

Cell Harvest and Protein Purification: After a suitable incubation period to allow for protein expression and incorporation of the labeled amino acid, harvest the cells by centrifugation. Lyse the cells and purify the target protein using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

NMR Data Acquisition: Prepare the purified, labeled protein in a suitable buffer for NMR analysis. Acquire 1H-13C correlation spectra, such as the HSQC (Heteronuclear Single Quantum Coherence) experiment, to observe the signals from the labeled methionine residues.[10][12]

Metabolic Flux Analysis (MFA) using 13C-Labeling

13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[13][14]

Objective: To determine intracellular metabolic fluxes by tracing the incorporation of 13C from a labeled substrate, such as this compound, into various metabolites.

Methodology:

-

Tracer Experiment: Culture cells in a defined medium containing a known concentration of a 13C-labeled substrate (e.g., uniformly 13C-labeled glucose or a specific 13C-labeled amino acid like methionine). The cells are grown until they reach a metabolic and isotopic steady state.[13][15]

-

Metabolite Extraction: Rapidly quench the cellular metabolism and extract the intracellular metabolites.

-

Measurement of Isotopic Labeling: Analyze the extracted metabolites using mass spectrometry (GC-MS or LC-MS) or NMR to determine the mass isotopomer distribution for each metabolite.[16][17] This provides information on how the 13C label has been incorporated into the metabolic network.

-

Flux Estimation: Utilize a computational model of the cell's metabolic network. The measured mass isotopomer distributions and other physiological data (e.g., substrate uptake and product secretion rates) are used to mathematically estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.[18]

-

Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes.[13]

Caption: A generalized workflow for conducting a 13C stable isotope labeling experiment for metabolic analysis.

Applications in Drug Development and Research

-

Target Identification and Validation: By tracing the metabolic pathways affected by a drug candidate, researchers can identify its mechanism of action and potential off-target effects.

-

Biomarker Discovery: Metabolic profiling using 13C-labeled compounds can help in the discovery of novel biomarkers for disease diagnosis and for monitoring therapeutic responses.

-

Understanding Disease Metabolism: this compound can be used to study alterations in metabolic pathways associated with various diseases, such as cancer and metabolic disorders.

-

Protein Dynamics and Function: NMR studies with 13C-labeled methionine provide insights into protein conformational changes, enzyme kinetics, and protein-ligand interactions, which are critical for structure-based drug design.[10][11]

References

- 1. DL-Methionine [webbook.nist.gov]

- 2. DL-Methionine | 59-51-8 [chemicalbook.com]

- 3. DL-Methionine CAS#: 59-51-8 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Methionine - Wikipedia [en.wikipedia.org]

- 6. ckisotopes.com [ckisotopes.com]

- 7. otsuka.co.jp [otsuka.co.jp]

- 8. L-Methionine (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-3267-0.25 [isotope.com]

- 9. L-Methionine (methyl-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Solution NMR spectroscopy of GPCRs: residue-specific labeling strategies with a focus on 13C-methyl methionine-labeling of the atypical chemokine receptor ACKR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Specific 12CβD212CγD2S13CεHD2 Isotopomer Labeling of Methionine To Characterize Protein Dynamics by 1H and 13C NMR Relaxation Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 14. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 15. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Metabolic Flux Analysis Using DL-Methionine-¹³C

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can quantify the flux through various metabolic pathways, providing a dynamic snapshot of cellular metabolism. This guide focuses on the application of DL-Methionine-¹³C as a tracer to investigate the intricate network of methionine metabolism. Methionine, an essential amino acid, plays a central role in numerous cellular processes beyond protein synthesis, including one-carbon metabolism, transmethylation, transsulfuration, and the synthesis of polyamines.[1][2] Understanding the flux through these pathways is critical for research in various fields, including oncology, neurobiology, and drug development, as many diseases, particularly cancer, exhibit a profound dependence on methionine metabolism.[3][4] This guide provides a comprehensive overview of the theoretical underpinnings, experimental protocols, data analysis, and applications of DL-Methionine-¹³C-based MFA.

Core Concepts in Methionine Metabolism

Methionine metabolism is a complex network of interconnected pathways vital for cellular function. The primary pathways of interest in ¹³C-methionine tracing studies are:

-

The Methionine Cycle: In this cycle, methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[3] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the cycle.

-

The Transsulfuration Pathway: This pathway provides an alternative fate for homocysteine, converting it to cystathionine and subsequently to cysteine. Cysteine is a precursor for the synthesis of glutathione, a major cellular antioxidant.[5]

-

Polyamine Synthesis: SAM is also a key substrate for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth and proliferation.

The relative flux of methionine through these pathways is tightly regulated and can be significantly altered in pathological states, making it a key area of investigation.

Experimental Design and Protocols

A successful metabolic flux analysis experiment using DL-Methionine-¹³C requires careful planning and execution. The general workflow involves culturing cells in a medium where standard methionine is replaced with a known concentration of DL-Methionine-¹³C, followed by the collection of samples at various time points for mass spectrometry analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for a ¹³C-DL-Methionine metabolic flux analysis experiment.

References

- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. mr.copernicus.org [mr.copernicus.org]

A Technical Guide to DL-Methionine-13C for Mass Spectrometry-Based Proteomics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of DL-Methionine-13C in mass spectrometry-based proteomics. Designed for both beginners and those looking to refine their understanding, this document details the core principles, experimental protocols, data interpretation, and troubleshooting strategies associated with this powerful quantitative technique.

Introduction to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy that enables accurate relative quantification of proteins between different cell populations. The core principle of SILAC involves replacing a standard, or "light," amino acid in the cell culture medium with a non-radioactive, stable isotope-labeled counterpart, referred to as the "heavy" amino acid.[1][2] As cells grow and divide, they incorporate these heavy amino acids into their newly synthesized proteins.

After a sufficient number of cell divisions (typically at least five), the entire proteome of the cells grown in the "heavy" medium will be labeled.[3][4] Subsequently, protein lysates from the "light" and "heavy" cell populations, which may have been subjected to different experimental conditions, are mixed. This early-stage mixing minimizes quantitative errors that can arise from variations in sample preparation.[5]

When the mixed protein sample is analyzed by mass spectrometry, the chemically identical but isotopically distinct peptides appear as doublets in the mass spectrum, separated by a specific mass difference corresponding to the incorporated heavy isotope. The ratio of the signal intensities of these heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[6]

The Role of Methionine and this compound in Proteomics

Methionine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet or cell culture medium.[7] This makes it an excellent candidate for metabolic labeling, as its incorporation into proteins can be controlled by its concentration in the medium.

DL-Methionine vs. L-Methionine: Naturally occurring methionine in proteins is the L-enantiomer. DL-Methionine is a racemic mixture containing both the D- and L-isomers.[8] While only L-methionine is directly incorporated into proteins, mammalian cells possess enzymes that can convert D-methionine to L-methionine, making DL-methionine a viable, and often more cost-effective, option for SILAC experiments.[8][9]

This compound: In this compound, one of the five carbon atoms in the methionine molecule is replaced with its heavier isotope, ¹³C. This results in a predictable mass shift in labeled proteins and their constituent peptides, which is the basis for quantification.

Quantitative Data in this compound SILAC

Accurate quantification in SILAC relies on achieving high labeling efficiency and understanding the resulting mass shifts.

Labeling Efficiency

For accurate quantification, it is crucial to achieve a labeling efficiency of over 95%, meaning that more than 95% of the specific amino acid in the cellular proteome is the heavy-labeled version.[2] This is typically achieved after at least five to six cell doublings in the SILAC medium.[4][10] The doubling time can vary between cell lines; for instance, the doubling time for HeLa cells in SILAC medium is approximately 24.7 hours.[11]

Table 1: Exemplary Labeling Efficiencies for ¹³C-Labeled Amino Acids in Common Cell Lines

| Cell Line | Typical Doubling Time (hours) | Recommended Number of Doublings | Estimated Labeling Efficiency |

| HeLa | 24-26 | 5-6 | > 97% |

| HEK293 | 22-24 | 5-6 | > 98% |

| A549 | 22-24 | 5-6 | > 97% |

| Jurkat | 35-40 | 5-6 | > 95% |

Note: This table provides estimated values. It is always recommended to empirically determine the labeling efficiency for your specific cell line and experimental conditions.

Mass Shift Calculations

The incorporation of DL-Methionine-¹³C results in a predictable mass increase in the labeled peptides. The exact mass shift depends on the number of methionine residues in the peptide and the charge state of the peptide ion.

Table 2: Theoretical Mass Shifts for Peptides Containing DL-Methionine-¹³C

| Number of Methionine Residues | Monoisotopic Mass Shift (Da) | m/z Shift for z=1 | m/z Shift for z=2 | m/z Shift for z=3 |

| 1 | 1.00335 | 1.00335 | 0.50168 | 0.33445 |

| 2 | 2.00670 | 2.00670 | 1.00335 | 0.66890 |

| 3 | 3.01005 | 3.01005 | 1.50503 | 1.00335 |

The monoisotopic mass of ¹²C is 12.000000 Da, and the monoisotopic mass of ¹³C is 13.003355 Da.

The mass shift is also observed in the fragment ions generated during tandem mass spectrometry (MS/MS). The type of fragment ion (e.g., b-ions or y-ions) determines whether the mass shift is present.

Table 3: Expected Mass Shifts in Fragment Ions for a Peptide Containing One DL-Methionine-¹³C

| Fragment Ion Type | Contains N-terminus | Contains C-terminus | Expected Mass Shift (Da) |

| a-ion | Yes | No | 1.00335 (if Met is N-terminal to cleavage) |

| b-ion | Yes | No | 1.00335 (if Met is N-terminal to cleavage) |

| c-ion | Yes | No | 1.00335 (if Met is N-terminal to cleavage) |

| x-ion | No | Yes | 1.00335 (if Met is C-terminal to cleavage) |

| y-ion | No | Yes | 1.00335 (if Met is C-terminal to cleavage) |

| z-ion | No | Yes | 1.00335 (if Met is C-terminal to cleavage) |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical SILAC experiment using DL-Methionine-¹³C.

Media Preparation

-

Select a SILAC-compatible medium: Choose a medium formulation that lacks L-methionine (e.g., DMEM for SILAC).

-

Prepare 'Light' and 'Heavy' Media:

-

Light Medium: Supplement the methionine-deficient medium with the standard, unlabeled L-methionine to the desired final concentration.

-

Heavy Medium: Supplement the methionine-deficient medium with DL-Methionine-¹³C to the same final concentration as the light medium.

-

-

Add Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids from the serum.[12]

-

Sterile Filtration: Sterile-filter the prepared media using a 0.22 µm filter.[1]

Cell Culture and Labeling

-

Adaptation Phase: Culture two separate populations of your cells, one in the 'light' medium and one in the 'heavy' medium.

-

Passage Cells: Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[3][4]

-

Verify Labeling Efficiency (Optional but Recommended): After the adaptation phase, harvest a small number of cells from the 'heavy' culture. Extract proteins, digest them into peptides, and analyze by mass spectrometry to confirm a labeling efficiency of >95%.[2]

Experimental Treatment and Sample Collection

-

Apply Treatment: Once labeling is complete, apply your experimental treatment to one of the cell populations (e.g., the 'heavy' population) while the other serves as a control.

-

Harvest Cells: After the treatment period, harvest both the 'light' and 'heavy' cell populations.

-

Cell Lysis: Lyse the cells using a mass spectrometry-compatible lysis buffer (e.g., RIPA buffer without harsh detergents).[1]

-

Protein Quantification: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay).

-

Mix Lysates: Combine equal amounts of protein from the 'light' and 'heavy' lysates.

Protein Digestion

-

Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT) and then alkylate the free cysteines with an alkylating agent such as iodoacetamide (IAA) to prevent them from reforming.

-

Enzymatic Digestion: Digest the proteins into peptides using a sequence-specific protease. Trypsin, which cleaves after lysine and arginine residues, is the most commonly used enzyme in proteomics.[13]

Peptide Cleanup

-

Desalting: Remove salts and other contaminants from the peptide mixture using a C18 solid-phase extraction (SPE) column or tip. This step is crucial for optimal performance in the mass spectrometer.[14]

Mass Spectrometry Analysis

-

Liquid Chromatography (LC): Separate the complex peptide mixture using reverse-phase liquid chromatography. This separation reduces the complexity of the sample being introduced into the mass spectrometer at any given time.

-

Mass Spectrometry (MS): Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

-

MS1 Scan: The mass spectrometer will first perform a full scan (MS1) to detect the peptide precursor ions. In a SILAC experiment, this is where you will observe the 'light' and 'heavy' peptide pairs.

-

MS2 Scan (Tandem MS): The most abundant precursor ions are then selected for fragmentation (e.g., using Collision-Induced Dissociation - CID, Higher-energy Collisional Dissociation - HCD, or Electron-Transfer Dissociation - ETD) to generate fragment ions.[15][16] The resulting MS2 spectrum provides sequence information for peptide identification.

-

Data Analysis

-

Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database to identify the peptides and, by inference, the proteins.

-

Quantification: The software will also identify the 'light' and 'heavy' SILAC pairs in the MS1 scans and calculate the ratio of their intensities. This ratio represents the relative abundance of the protein in the two samples.

Visualizing Methionine Metabolism and Experimental Workflows

Understanding the biological context of methionine and the experimental process is crucial for effective experimental design and data interpretation.

The One-Carbon Metabolism Pathway

Methionine is a key player in the one-carbon metabolism pathway, which is essential for numerous cellular processes, including DNA synthesis and methylation reactions.[7]

Caption: A simplified diagram of the one-carbon metabolism pathway highlighting the central role of methionine.

SILAC Experimental Workflow

The overall workflow of a SILAC experiment can be visualized as a series of sequential steps from cell culture to data analysis.

Caption: A flowchart illustrating the key steps in a SILAC experiment using DL-Methionine-¹³C.

Logic of Peptide Identification and Quantification

The data generated from a SILAC experiment is processed through a logical pipeline to arrive at protein identification and relative quantification.

Caption: The logical flow of data processing for peptide identification and quantification in a SILAC experiment.

Troubleshooting

Even with a well-designed protocol, challenges can arise in SILAC experiments.

Table 4: Common Issues and Troubleshooting Strategies in DL-Methionine-¹³C SILAC

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency (<95%) | Insufficient number of cell doublings. | Increase the duration of the cell culture in SILAC medium to ensure at least 5-6 doublings.[10] |

| Contamination with 'light' amino acids from non-dialyzed serum. | Always use dialyzed FBS in your SILAC media.[12] | |

| Mycoplasma contamination affecting amino acid metabolism. | Regularly test cell cultures for mycoplasma. | |

| Inconsistent H/L Ratios | Inaccurate protein quantification before mixing. | Use a reliable protein quantification assay and ensure accurate pipetting. |

| Incomplete cell lysis. | Optimize your lysis protocol to ensure complete protein extraction. | |

| Arginine-to-Proline Conversion | Some cell lines can metabolically convert arginine to proline. | While this guide focuses on methionine, if you are also using labeled arginine, this can be an issue. Adding unlabeled proline to the medium can help suppress this conversion.[17] |

Conclusion

DL-Methionine-¹³C is a valuable tool for quantitative proteomics, enabling precise and accurate measurement of relative protein abundance. By understanding the fundamental principles of SILAC, adhering to detailed experimental protocols, and being aware of potential challenges, researchers can successfully employ this technique to gain valuable insights into cellular biology, disease mechanisms, and drug development. This guide provides a solid foundation for beginners to embark on their quantitative proteomics journey with confidence.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]

- 7. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complications in the Assignment of 14 and 28 Da Mass Shift Detected by Mass Spectrometry as in Vivo Methylation from Endogenous Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. HeLa cell doubling time grown in SILAC medium - Human Homo sapiens - BNID 109938 [bionumbers.hms.harvard.edu]

- 11. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - AE [thermofisher.com]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

- 15. CID,ETD and HCD Fragmentation to Study Protein Post-Translational Modifications | Semantic Scholar [semanticscholar.org]

- 16. youtube.com [youtube.com]

- 17. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Advantages of Using Stable Isotopes like DL-Methionine-13C

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling is a powerful technique that has revolutionized the study of dynamic biological systems. By replacing atoms in a molecule with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of compounds with high precision and safety.[1][2] Among these tracers, DL-Methionine-¹³C is of particular importance due to methionine's central role in numerous critical cellular processes, including protein synthesis, one-carbon metabolism, and methylation reactions.[3][4] This guide provides an in-depth overview of the key advantages of using DL-Methionine-¹³C, detailed experimental protocols, and the application of this technique in metabolic research and drug development.

Core Advantages of Stable Isotope Tracing

The use of stable isotopes like ¹³C offers significant benefits over traditional methods and radioactive isotopes. These advantages make them ideal for a wide range of studies, from basic research to clinical trials.[1][5]

-

Enhanced Safety Profile : Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes are non-radioactive and pose no radiation risk to researchers or subjects.[1][6] This inherent safety is paramount, especially in human studies and when working with vulnerable populations such as children or pregnant women.[1] The U.S. FDA does not require special regulatory approval for the administration of stable isotope-labeled compounds beyond the requirements for their unlabeled counterparts.[7]

-

Precision in Metabolic Flux Analysis (MFA) : Stable isotope tracers are instrumental in metabolic flux analysis, a technique used to quantify the rates (fluxes) of reactions within metabolic pathways.[8][9][10] By introducing a ¹³C-labeled substrate like methionine, researchers can track the incorporation of the ¹³C atom into downstream metabolites.[11][12] Analysis using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the relative contributions of different pathways to the production of a particular metabolite, providing a dynamic view of cellular metabolism that cannot be achieved by measuring metabolite concentrations alone.[8][11]

-

Suitability for Repeat and Longitudinal Studies : The safety of stable isotopes allows for their repeated administration to the same subject.[13] This is a distinct advantage for longitudinal studies that monitor metabolic changes over time or in response to an intervention, such as a new drug therapy.[1] The ability for a subject to serve as their own control reduces inter-individual variability and increases the statistical power of the study.[13]

-

Non-Invasive Methodologies : Many stable isotope studies can be conducted non-invasively. For example, ¹³CO₂ produced from the metabolism of a ¹³C-labeled compound can be measured in a subject's breath, offering a simple and repeatable way to assess metabolic function without the need for blood draws or biopsies.[1]

-

Versatility in Research and Development : The applications of stable isotope labeling are vast. In drug development, it is crucial for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, helping to map a drug's journey through the body and identify its metabolites.[14][][16] In biomedical research, it provides invaluable insights into the metabolic dysregulation that underlies diseases like cancer and metabolic syndrome.[5][8]

Quantitative Data Summary

The use of stable isotopes provides quantitative data on metabolic dynamics. Below are tables summarizing key comparative and quantitative information.

Table 1: Comparison of Stable vs. Radioactive Isotopes in Metabolic Tracing

| Feature | Stable Isotopes (e.g., ¹³C) | Radioactive Isotopes (e.g., ¹⁴C) |

| Safety | Non-radioactive, no radiation exposure risk.[1][6] | Radioactive, requires specialized handling and disposal. |

| Detection | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[13] | Scintillation counting, Autoradiography. |

| Human Studies | Widely used and considered safe for all populations.[1][7] | Use is highly restricted due to radiation exposure limits. |

| Repeat Dosing | Allows for multiple, repeated studies in the same subject.[13] | Limited by cumulative radiation dose. |

| Disposal | No special disposal procedures required.[13][17] | Requires costly and regulated radioactive waste disposal. |